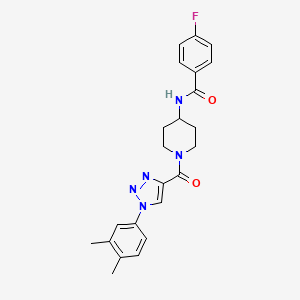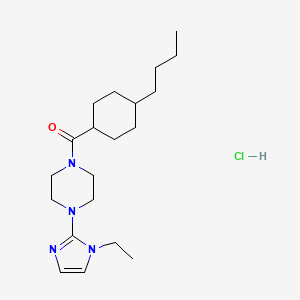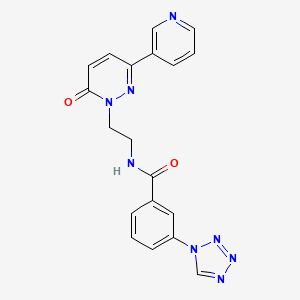
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a synthetic compound featuring a complex structure of multiple functional groups. It includes a triazole ring, a piperidine moiety, and a fluorobenzamide component. This unique architecture suggests a potential for diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation typically involves multi-step organic synthesis. One possible synthetic route begins with the formation of the 1,2,3-triazole ring via a cycloaddition reaction between an alkyne and an azide, under copper(I) catalysis. The next step involves the coupling of the 3,4-dimethylphenyl group to the triazole, followed by the introduction of the piperidine ring through a reductive amination process. Finally, the 4-fluorobenzamide moiety is attached via an amide coupling reaction, typically utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial context, this compound can be synthesized in large scale using optimized versions of the aforementioned methods. The use of continuous flow reactors instead of batch processing can improve efficiency and yield. Additionally, employing robust catalysts and purification steps like crystallization or chromatography ensures the compound's high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The piperidinyl ring can undergo oxidation to form N-oxides under appropriate conditions.
Reduction: : Hydrogenation can reduce the triazole ring, albeit typically it remains stable under mild conditions.
Substitution: : The 4-fluorobenzamide moiety allows for electrophilic aromatic substitution, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: : Utilizing m-CPBA (meta-chloroperbenzoic acid) for oxidizing the nitrogen in the piperidine ring.
Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid.
Major Products Formed
Oxidation products include N-oxides.
Reduction may lead to partially hydrogenated triazole derivatives.
Substitution results in diverse functionalized benzamide derivatives.
Scientific Research Applications
This compound holds potential in several fields:
Chemistry: : Used as a ligand in catalysis, owing to the triazole ring’s coordinating abilities.
Biology: : Studied for its binding properties to specific protein receptors.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in the areas of antimicrobial and anticancer research.
Industry: : Utilized in materials science for developing advanced polymers and composites.
Mechanism of Action
Molecular Targets and Pathways
The triazole ring's presence suggests potential inhibition of enzymes like aromatase, which possesses a binding pocket favoring triazole compounds. Furthermore, the piperidine ring allows interaction with neurotransmitter receptors, possibly influencing neurological pathways. The fluorobenzamide moiety enhances binding affinity and stability, contributing to the compound's overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-chlorobenzamide
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-bromobenzamide
Comparison
Compared to its analogs with chlorine or bromine atoms, the fluorine-containing compound exhibits higher metabolic stability and greater lipophilicity, enhancing its bioavailability and potential efficacy in pharmacological applications.
Here's the detailed article you requested
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBBWRNVBJNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2588644.png)
![({[4-Methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfamoyl)dimethylamine](/img/structure/B2588645.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2588646.png)

![[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride](/img/structure/B2588648.png)
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)

![ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2588653.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2588655.png)



![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)
![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)
